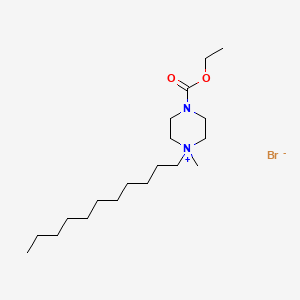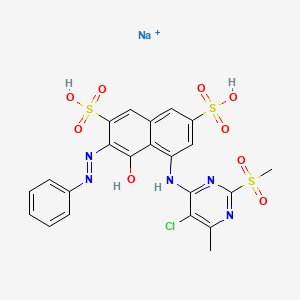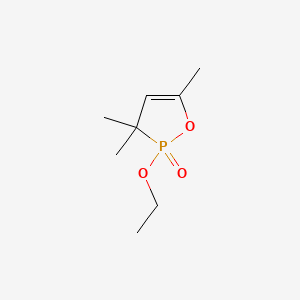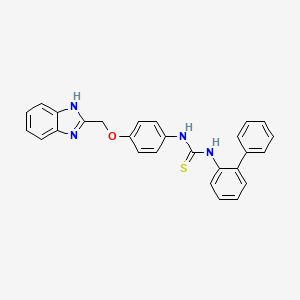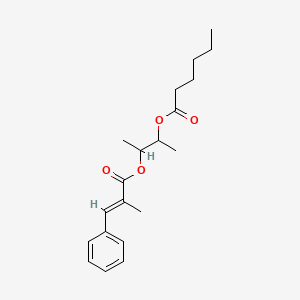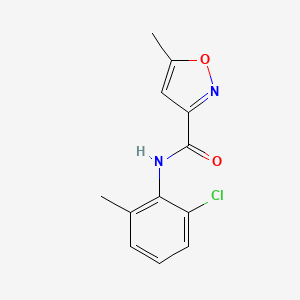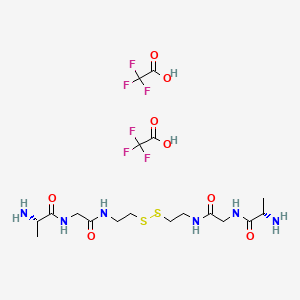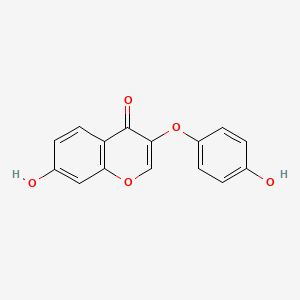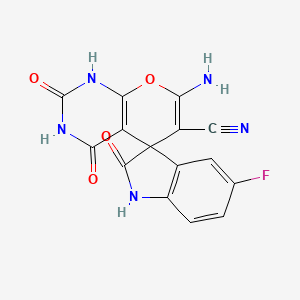
Spiro(3H-indole-3,5'(5H)-pyrano(2,3-d)pyrimidine)-6'-carbonitrile, 1,1',2,2',3',4'-hexahydro-7'-amino-5-fluoro-2,2',4'-trioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Spiro(3H-indole-3,5’(5H)-pyrano(2,3-d)pyrimidine)-6’-carbonitrile, 1,1’,2,2’,3’,4’-hexahydro-7’-amino-5-fluoro-2,2’,4’-trioxo-” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features multiple functional groups, including an indole, pyrano, pyrimidine, carbonitrile, amino, and fluoro groups, making it a molecule of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(3H-indole-3,5’(5H)-pyrano(2,3-d)pyrimidine)-6’-carbonitrile, 1,1’,2,2’,3’,4’-hexahydro-7’-amino-5-fluoro-2,2’,4’-trioxo-” typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrano pyrimidine intermediates, followed by their spiro linkage formation. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For example, if it is used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spiro compounds with different functional groups, such as:
- Spiro[indoline-3,4’-piperidine]
- Spiro[cyclohexane-1,3’-indoline]
- Spiro[fluorene-9,3’-indoline]
Uniqueness
The uniqueness of “Spiro(3H-indole-3,5’(5H)-pyrano(2,3-d)pyrimidine)-6’-carbonitrile, 1,1’,2,2’,3’,4’-hexahydro-7’-amino-5-fluoro-2,2’,4’-trioxo-” lies in its specific combination of functional groups and spiro linkage, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
116719-49-4 |
|---|---|
Fórmula molecular |
C15H8FN5O4 |
Peso molecular |
341.25 g/mol |
Nombre IUPAC |
7'-amino-5-fluoro-2,2',4'-trioxospiro[1H-indole-3,5'-1H-pyrano[2,3-d]pyrimidine]-6'-carbonitrile |
InChI |
InChI=1S/C15H8FN5O4/c16-5-1-2-8-6(3-5)15(13(23)19-8)7(4-17)10(18)25-12-9(15)11(22)20-14(24)21-12/h1-3H,18H2,(H,19,23)(H2,20,21,22,24) |
Clave InChI |
SZIIJJAXRXRNSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C3(C(=C(OC4=C3C(=O)NC(=O)N4)N)C#N)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



